4-Methyl-2-propoxyaniline

Description

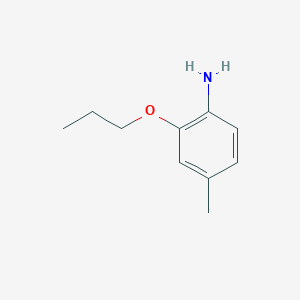

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVPRSFHXUPUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640824 | |

| Record name | 4-Methyl-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-75-5 | |

| Record name | 4-Methyl-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 Propoxyaniline

Strategies for Ortho-Methyl and Para-Propoxy Substitution on Aniline (B41778)

Achieving the specific 4-methyl-2-propoxy substitution pattern on an aniline core requires careful consideration of the directing effects of the substituents. The amino group (-NH2) is a strong activating group and is ortho-, para-directing. Similarly, the methyl (-CH3) and propoxy (-OCH2CH2CH3) groups are also activating and ortho-, para-directing. To synthesize the target molecule, synthetic strategies must navigate these influences to ensure the correct placement of each functional group.

A common strategy involves starting with a molecule where one or more substituents are already in place, thereby directing subsequent reactions. For example, beginning with 4-methylaniline (p-toluidine) allows the existing methyl group and the amino group to influence the position of the incoming propoxy group. However, direct propoxylation is challenging. A more viable approach involves the nitration of an N-acetylated p-toluidine, where the bulky acetylamino group directs the nitro group primarily to the ortho position (position 2). Subsequent steps would then involve introducing the propoxy group and reducing the nitro moiety.

Alternatively, a synthesis can commence from a phenol (B47542) derivative, such as 4-methylphenol (p-cresol). The hydroxyl group can be used to direct other substituents before being converted to a propoxy group, or it can be propoxylated early in the synthesis. The sequence of these reactions is critical for achieving the desired regiochemistry.

Precursor-Based Synthetic Routes to 4-Methyl-2-propoxyaniline

The synthesis of 4-methyl-2-propoxyaniline is typically achieved through multi-step routes that start from well-defined precursors. These pathways are designed to build the molecule's architecture systematically.

A prevalent and logical pathway to 4-methyl-2-propoxyaniline begins with nitro-substituted precursors. A key intermediate in this approach is 4-methyl-2-nitroaniline (B134579). The synthesis of this intermediate often starts with 4-methylaniline. The amino group of 4-methylaniline is first protected, commonly through acetylation with acetic anhydride, to form N-(p-tolyl)acetamide. This protection prevents unwanted side reactions and modulates the directing effect of the amino group. The subsequent nitration of N-(p-tolyl)acetamide with a nitrating agent like nitric acid introduces a nitro group at the 2-position (ortho to the acetylamino group). The acetyl protecting group is then removed via hydrolysis to yield 4-methyl-2-nitroaniline. patsnap.com

Another route involves starting with 2-methyl-4-propoxynitrobenzene. This compound already possesses the required carbon skeleton and substitution pattern, except for the amine functionality. The synthesis of this precursor can be achieved by the propoxylation of 2-methyl-4-nitrophenol. The final step is the reduction of the nitro group to an amine, which directly yields 4-methyl-2-propoxyaniline. acs.org

| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) | Reference |

| 4-Methylaniline | 1. Acetic Anhydride 2. Nitric Acid | N-(4-methyl-2-nitrophenyl)acetamide | 4-Methyl-2-nitroaniline | patsnap.com |

| 4-Methylaniline | Ethyl Chloroformate, then t-butyl nitrite, CuSO₄ | N-(p-toluene) ethyl carbamate (B1207046) derivative | 4-Methyl-2-nitroaniline | patsnap.com |

The introduction of the propoxy group is a critical step in the synthesis of 4-methyl-2-propoxyaniline. wikipedia.org This transformation is typically accomplished via an O-alkylation reaction, a class of reactions that forms carbon-oxygen bonds. wikipedia.org A common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

In the context of synthesizing 4-methyl-2-propoxyaniline, a suitable precursor such as 4-methyl-2-nitrophenol (B89549) can be deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a propylating agent like 1-bromopropane (B46711) or propyl iodide to form the ether linkage, resulting in 2-nitro-1-methyl-4-propoxybenzene.

An alternative approach involves the nucleophilic aromatic substitution on a suitably activated ring. For example, a precursor like 2-nitro-5-chloroaniline can undergo condensation with sodium propoxide (the sodium salt of n-propyl alcohol) to introduce the propoxy group. google.com The reaction conditions, such as temperature and solvent, are crucial for achieving a good yield. google.comnih.gov

| Substrate | Alkylating Agent | Base/Catalyst | Product | Reference |

| 4-Nitrophenol | Propyl bromide | Potassium carbonate | 4-Propoxynitrobenzene | |

| 2-Nitro-5-chloroaniline | n-Propyl alcohol/Sodium Hydroxide | - | 2-Nitro-5-propoxyaniline | google.com |

| Isomeric hydroxyacetamides | Propyl bromide | Sodium Hydride (NaH) | Propoxy acetanilide (B955) derivatives | nih.gov |

The final key transformation in many synthetic routes to 4-methyl-2-propoxyaniline is the conversion of a nitro group into a primary amine. This is most commonly achieved through nitro group reduction. A widely used and efficient method is catalytic hydrogenation. The nitro-containing precursor, such as 2-methyl-4-propoxynitrobenzene, is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. acs.org Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose. acs.org Other reducing agents can also be effective, including metals in acidic media (e.g., iron and acetic acid) or other chemical reductants like sodium hydrosulfite or stannous chloride. google.comgoogleapis.comprepchem.com

Reductive amination is another important method for synthesizing amines, though it follows a different pathway. acsgcipr.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.orgyoutube.com While a powerful tool for creating C-N bonds, for the synthesis of 4-methyl-2-propoxyaniline, the reduction of a nitro precursor is generally the more direct and commonly documented pathway. acs.orggoogle.com

| Precursor | Reducing Agent/System | Conditions | Product | Reference |

| 2-Methyl-4-propoxynitrobenzene | 10% Pd/C, H₂ (35 psi) | EtOAc/MeOH, 4 h | 2-Methyl-4-propoxyaniline (B3158307) | acs.org |

| 2-Nitro-5-propoxy-aniline | Hydrazine (B178648) hydrate (B1144303), FeCl₃ | Methanol (B129727), Reflux, 1 h | 4-Propoxy-1,2-phenylenediamine | google.com |

| Aromatic Nitro Compounds | Iron, Acetic Acid | - | Aromatic Amines | googleapis.com |

| 2,6-dimethyl-4-propoxyazobenzene | Sodium hydrosulfite (Na₂S₂O₄) | EtOH/Water, Reflux | 2,6-dimethyl-4-propoxyaniline | prepchem.com |

Alkylation Reactions in the Introduction of the Propoxy Moiety

Regioselective Synthetic Approaches for 4-Methyl-2-propoxyaniline

Regioselectivity, the control over the position of chemical bond formation, is paramount in the synthesis of specifically substituted molecules like 4-methyl-2-propoxyaniline. The choice of starting material and the sequence of reactions are critical for directing the functional groups to the desired positions and avoiding the formation of unwanted isomers. rsc.orgrsc.org

One effective regioselective strategy begins with 4-methylaniline (p-toluidine). To achieve substitution at the 2-position, the powerful ortho-, para-directing influence of the amino group must be controlled. This is typically done by protecting the amine as an amide (e.g., an acetamide). The N-acetyl group is still an ortho-, para-director but is sterically bulkier, which favors the introduction of the next substituent (e.g., a nitro group) at the less hindered ortho position (position 2) over the para position, which is already occupied by the methyl group. patsnap.com

Another approach to ensure regioselectivity is to use starting materials where the substitution pattern is already partially established. For instance, starting with 4-methyl-2-nitrophenol fixes the relative positions of the methyl and nitro groups. The subsequent O-alkylation to introduce the propoxy group occurs selectively at the phenol's hydroxyl group, and the final reduction of the nitro group to an amine does not affect the positions of the other substituents. This sequence ensures the final product is exclusively the 2,4-disubstituted aniline. acs.org Such methods avoid complex purification steps that would be necessary if a mixture of isomers were produced. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields in 4-Methyl-2-propoxyaniline Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of 4-methyl-2-propoxyaniline while minimizing reaction times and the formation of byproducts. Key parameters that are frequently adjusted include temperature, reaction time, choice of catalyst, and solvent.

In the synthesis of the precursor 2-nitro-5-propoxy-aniline, the condensation of 2-nitro-5-chloroaniline with sodium propoxide was optimized to proceed at 97 °C under reflux for 5 hours, achieving a yield of 85.2%. google.com The subsequent reduction of this nitro compound using hydrazine hydrate was performed at reflux in methanol for one hour, resulting in a 91.7% yield of the corresponding diamine. google.com

For the direct reduction of 2-methyl-4-propoxynitrobenzene to 2-methyl-4-propoxyaniline, catalytic hydrogenation is a high-yield method. acs.org The reaction can be carried out using 10% palladium on carbon as a catalyst in a solvent mixture of ethyl acetate (B1210297) and methanol. acs.org Pressurizing the system with hydrogen gas (e.g., to 35 psi) and running the reaction for a set time (e.g., 4 hours) can lead to complete reduction. acs.org Continuous monitoring of the reaction's progress, for instance by Thin Layer Chromatography (TLC), helps determine the optimal reaction time and prevent over-reduction or side reactions.

| Step | Substrate | Reagents/Catalyst | Conditions | Yield | Reference |

| Condensation | 2-Nitro-5-chloroaniline | n-Propyl alcohol, Sodium Hydroxide | Reflux at 97 °C, 5 h | 85.2% | google.com |

| Nitro Reduction | 2-Methyl-4-propoxynitrobenzene | 10% Pd/C, H₂ | 35 psi, EtOAc/MeOH, 4 h | 41% (after chromatography) | acs.org |

| Nitro Reduction | 2-Nitro-5-propoxy-aniline | Hydrazine hydrate, FeCl₃ | Methanol, Reflux, 1 h | 91.7% | google.com |

| Nitration | N-(p-toluene) ethyl carbamate | t-butyl nitrite, CuSO₄ | 90 °C, 6 h, 1,4-dioxane | 70% | patsnap.com |

Advanced Synthetic Techniques for 4-Methyl-2-propoxyaniline Production

The industrial synthesis of fine chemicals such as 4-Methyl-2-propoxyaniline is continuously evolving, with a strong emphasis on developing more efficient, safer, and environmentally benign processes. Advanced synthetic techniques, including continuous flow chemistry and microwave-assisted organic synthesis, offer significant advantages over traditional batch processing by providing enhanced control over reaction parameters, reducing reaction times, and often improving product yields and purity.

Continuous Flow Chemistry

Continuous flow chemistry utilizes microreactors or flow reactors to perform chemical reactions in a continuous stream rather than in a single large vessel. This methodology offers superior control over reaction conditions such as temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved consistency and scalability.

The synthesis of substituted anilines is well-suited to continuous flow systems. For instance, the industrial production of related compounds like 5-Nitro-2-propoxyaniline has been successfully adapted to continuous flow reactors, particularly for hazardous steps like nitration. In these systems, reactants are pumped through a temperature-controlled reactor, which allows for precise management of the reaction exotherm and reduces the risk of thermal runaway.

A plausible continuous flow synthesis for 4-Methyl-2-propoxyaniline could be designed based on the O-propylation of 2-amino-5-methylphenol (B193566). In such a setup, a stream of 2-amino-5-methylphenol dissolved in a suitable solvent would be mixed with a stream of a propylating agent (e.g., propyl bromide) and a base. This reaction mixture would then pass through a heated reactor coil to facilitate the etherification. Subsequent purification could also be integrated into the flow system.

Another potential route involves the reduction of a nitro-precursor, a common reaction in aniline synthesis. acs.org A continuous hydrogenation process, where a solution of 4-methyl-2-propoxy-nitrobenzene is passed through a heated tube packed with a solid-supported catalyst (e.g., Palladium on carbon), can achieve high efficiency and selectivity.

The advantages of employing continuous flow chemistry for aniline derivative production are well-documented for analogous processes.

Table 1: Comparison of Continuous Flow vs. Batch Processing for a Key Synthetic Step (Analogous Nitration)

| Parameter | Continuous Flow System | Conventional Batch System |

|---|---|---|

| Typical Yield | 85–90% | 70–75% |

| Safety | Enhanced due to small reaction volumes, minimizing thermal runaway risk. | Higher risk associated with large volumes of hazardous intermediates. |

| Temperature Control | Precise and immediate. | Less precise, potential for local hot spots. |

| Scalability | Easily adaptable to different production demands by extending operational time. | Requires larger reactors, posing significant engineering challenges. |

| Reproducibility | High, due to consistent process parameters. | Can vary between batches. |

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) employs microwave radiation to heat reactions. Unlike conventional heating methods that rely on external heat sources and convection, microwave energy directly heats the solvent and reactant molecules, leading to rapid and uniform temperature increases. This can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner product profiles by minimizing the formation of byproducts. researchgate.net

The synthesis of 4-Methyl-2-propoxyaniline can be significantly accelerated using MAOS. Key reactions in its synthesis, such as the Williamson ether synthesis for introducing the propoxy group, are known to be enhanced by microwave irradiation. For example, the reaction of a phenolic precursor with a propyl halide in the presence of a base can be completed in a fraction of the time required by conventional heating.

Research on related compounds supports the applicability of MAOS. The microwave-assisted nitration of 2-propoxyaniline (B1271045) in a solvent-free system has been shown to achieve a 95% yield in just one hour, although scalability can be a concern. Furthermore, various N-substituted carboxanilides have been efficiently prepared using microwave-assisted methods, demonstrating the compatibility of aniline derivatives with this technology. researchgate.net Palladium-catalyzed cross-coupling reactions involving diazirines, which can be derived from anilines, have also been successfully performed under microwave irradiation. mdpi.com

Table 2: Projected Comparison of MAOS vs. Conventional Heating for Synthesis

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Conductive Heating |

|---|---|---|

| Reaction Time | Significantly reduced (minutes vs. hours). researchgate.net | Longer reaction times required. |

| Energy Consumption | Generally lower due to shorter reaction times and targeted heating. | Higher due to inefficient heat transfer and longer processing. |

| Yield | Often higher due to reduced side product formation. | May be lower due to thermal decomposition or side reactions over time. |

| Process Control | Rapid heating and cooling allows for precise control. elifesciences.org | Slower response to temperature adjustments. |

| Applicability | Well-suited for rapid library synthesis and process optimization. uni-muenchen.de | Standard method for laboratory and large-scale production. |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Propoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring of 4-Methyl-2-propoxyaniline is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino, propoxy, and methyl groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The directing effects of these substituents determine the position of substitution. The amino group is the strongest activator and directs incoming electrophiles to its ortho and para positions (positions 3 and 5). The propoxy group at position 2 also directs to its ortho and para positions (positions 3 and 6, with position 6 being sterically hindered). The methyl group at position 4 directs to its ortho positions (positions 3 and 5). The confluence of these directing effects strongly favors electrophilic substitution at positions 3 and 5.

Kinetic studies on the reaction of substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan have shown that reaction typically occurs at the para-position relative to the amino group. cdnsciencepub.com If this position is blocked, substitution occurs at the ortho-position. cdnsciencepub.com For 4-Methyl-2-propoxyaniline, the para position is occupied by the methyl group, thus substitution is expected to occur at the vacant ortho positions, 3 and 5.

| Reaction | Reagents | Predicted Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-3-nitro-2-propoxyaniline and 4-Methyl-5-nitro-2-propoxyaniline | |

| Halogenation (Bromination) | Br₂/FeBr₃ | 3-Bromo-4-methyl-2-propoxyaniline and 5-Bromo-4-methyl-2-propoxyaniline | |

| Sulfonation | Fuming H₂SO₄ | 4-Methyl-2-propoxyaniline-3-sulfonic acid and 4-Methyl-2-propoxyaniline-5-sulfonic acid | |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-4-methyl-2-propoxyaniline and 5-Acyl-4-methyl-2-propoxyaniline | chemguide.co.uk |

Oxidation Processes of the Aniline Moiety in 4-Methyl-2-propoxyaniline

The aniline moiety is susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Mild oxidation of anilines can lead to the formation of colored dimeric and polymeric products, such as azobenzenes and emeraldine (B8112657) salts. Stronger oxidizing agents can lead to the formation of quinones or degradation of the aromatic ring.

The oxidation of para-substituted anilines with reagents like benzimidazolium fluorochromate has been shown to yield the corresponding azobenzenes. arabjchem.org Applying this to 4-Methyl-2-propoxyaniline, the expected product would be the corresponding azo compound. Under stronger oxidation conditions, such as with potassium permanganate (B83412), oxidation of the methyl group to a carboxylic acid could also occur, a common reaction for alkylbenzenes. libretexts.orgmasterorganicchemistry.com

| Oxidizing Agent | Predicted Product | Reaction Type | Reference |

| Benzimidazolium fluorochromate | 2,2'-Dipropoxy-4,4'-dimethylazobenzene | Azo coupling | arabjchem.org |

| Potassium permanganate (KMnO₄) (hot, concentrated) | 2-Propoxy-4-carboxy-1,4-benzoquinone (and other degradation products) | Oxidation of ring and methyl group | libretexts.orgmasterorganicchemistry.com |

| Air (autoxidation) | Polymeric materials (polyaniline-like structures) | Oxidative polymerization | arabjchem.org |

Reduction Reactions and Product Derivatization

A key reaction involving a precursor to 4-Methyl-2-propoxyaniline is the reduction of a nitro group. The synthesis of 4-Methyl-2-propoxyaniline can be achieved starting from 3-methyl-4-nitrophenol (B363926). This starting material is first propylated to form 1-propoxy-3-methyl-4-nitrobenzene, and subsequent reduction of the nitro group yields the target molecule, 4-Methyl-2-propoxyaniline. acs.orgnih.gov This reduction is typically carried out via catalytic hydrogenation. acs.orgnih.gov

The reduction of related nitroanilines can also be accomplished using other reducing agents, such as sodium dithionite. mdpi.com Once formed, 4-Methyl-2-propoxyaniline can be further derivatized. For instance, the reduction of a dinitro precursor would yield a diamine, which can then be used in cyclization reactions to form heterocyclic compounds.

| Reaction | Starting Material | Reagents | Product | Reference |

| Catalytic Hydrogenation | 1-Propoxy-3-methyl-4-nitrobenzene | H₂, Pd/C | 4-Methyl-2-propoxyaniline | acs.orgnih.gov |

| Reduction | 5-Nitro-2-propoxyaniline | Sodium dithionite | 2-Propoxy-1,4-phenylenediamine | mdpi.com |

| Reductive Amination | 4-Methyl-2-propoxyaniline and an aldehyde/ketone | NaBH₃CN | N-alkylated-4-methyl-2-propoxyaniline |

Nucleophilic Reactivity and Transformations

The nitrogen atom of the amino group in 4-Methyl-2-propoxyaniline possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles. Common reactions include acylation and alkylation.

| Reaction | Electrophile | Reagents/Conditions | Product Type | Reference |

| N-Acylation | Acyl chloride (RCOCl) | Pyridine or other base | N-Acyl-4-methyl-2-propoxyaniline (anilide) | chemguide.co.uk |

| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃) | N-Alkyl-4-methyl-2-propoxyaniline | google.comgoogle.com |

| Guanidine (B92328) formation | Cyanamide (B42294) derivative | Heat | N,N'-disubstituted guanidine | acs.orgnih.gov |

| Schiff base formation | Aldehyde or Ketone | Acid or base catalyst | N-Substituted imine |

Kinetic and Mechanistic Studies of 4-Methyl-2-propoxyaniline Reactions

Specific kinetic and mechanistic studies on 4-Methyl-2-propoxyaniline are not extensively reported in the literature. However, studies on related substituted anilines provide valuable insights into the expected mechanistic pathways.

Electrophilic Substitution: The kinetics of electrophilic aromatic substitution in anilines have been investigated. For the reaction of substituted anilines with 4,6-dinitrobenzofuroxan, the reaction is first order in both the aniline and the electrophile. cdnsciencepub.com The reaction rate is influenced by the electronic properties of the substituents on the aniline ring, and a Hammett plot can be used to correlate the reaction rates with the substituent constants. nih.gov For aniline itself, a kinetic isotope effect (kH/kD) of 2.0 suggests that the C-H bond breaking step is partially rate-determining. cdnsciencepub.com For 4-Methyl-2-propoxyaniline, the electron-donating methyl and propoxy groups would be expected to increase the rate of electrophilic substitution compared to unsubstituted aniline.

Oxidation: The oxidation of anilines can proceed through a one-electron transfer mechanism to form a radical cation, which can then undergo further reactions. mdpi.com The kinetics of the oxidation of para-substituted anilines by benzimidazolium fluorochromate were found to be first order with respect to both the aniline and the oxidant, and the reaction is catalyzed by acid. arabjchem.org A negative rho (ρ) value from the Hammett plot indicated the formation of a positively charged intermediate in the rate-determining step. arabjchem.org

Hydrolysis of Anilides: The hydrolysis of anilides (N-acyl derivatives of anilines) has been studied to understand the stability of the amide bond. The alkaline hydrolysis of acetanilides follows second-order kinetics. researchgate.net The rate of hydrolysis is dependent on the nature of the substituent on the aniline ring, with electron-withdrawing groups generally increasing the rate. researchgate.neturegina.ca This suggests that an anilide formed from 4-Methyl-2-propoxyaniline, with its electron-donating groups, would be relatively stable towards alkaline hydrolysis.

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Propoxyaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR reveals the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure and data from analogous compounds, the predicted ¹H NMR spectrum of 4-Methyl-2-propoxyaniline in a solvent like CDCl₃ would exhibit distinct signals for the propoxy chain, the aromatic protons, the amine protons, and the methyl group on the ring. nih.govnih.gov

Predicted ¹H NMR Data for 4-Methyl-2-propoxyaniline

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~6.7 | d | J ≈ 8.5 Hz | 1H, Aromatic H (C5-H) |

| ~6.6 | dd | J ≈ 8.5, 2.5 Hz | 1H, Aromatic H (C6-H) |

| ~6.5 | d | J ≈ 2.5 Hz | 1H, Aromatic H (C3-H) |

| ~3.85 | t | J ≈ 6.5 Hz | 2H, Propoxy (-OCH₂-) |

| ~3.6 | br s | 2H, Amine (-NH₂) | |

| ~2.15 | s | 3H, Ring Methyl (-CH₃) | |

| ~1.75 | sextet | J ≈ 7.0 Hz | 2H, Propoxy (-CH₂CH₂CH₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., C, CH, CH₂, CH₃). The chemical shifts are highly sensitive to the electronic environment, providing key insights into the carbon skeleton.

Predicted ¹³C NMR Data for 4-Methyl-2-propoxyaniline

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~153 | Aromatic C-O |

| ~138 | Aromatic C-N |

| ~125 | Aromatic C-CH₃ |

| ~118 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~114 | Aromatic C-H |

| ~71 | Propoxy (-OCH₂) |

| ~23 | Propoxy (-CH₂CH₂CH₃) |

| ~18 | Ring Methyl (-CH₃) |

2D NMR Techniques: To confirm these assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity within the propoxy group and the coupling patterns of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, unambiguously linking the ¹H and ¹³C assignments.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. The two methods are governed by different selection rules, making them highly complementary. edinst.com

In IR spectroscopy, absorption of infrared radiation occurs when there is a change in the dipole moment during a vibration. In Raman spectroscopy, scattering of laser light occurs when a vibration causes a change in the polarizability of the molecule.

For 4-Methyl-2-propoxyaniline, the key functional groups—the primary amine, the ether linkage, the aromatic ring, and the alkyl groups—give rise to a unique fingerprint in the vibrational spectra.

Expected Vibrational Bands for 4-Methyl-2-propoxyaniline

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium-Strong | Weak |

| 3100 - 3000 | Aromatic C-H Stretching | Medium | Medium |

| 2960 - 2850 | Aliphatic C-H Stretching | Strong | Strong |

| 1620 - 1580 | Aromatic C=C Stretching / N-H Bending | Strong | Medium-Strong |

| 1500 - 1400 | Aromatic C=C Stretching | Strong | Strong |

| ~1250 | Aryl-O Asymmetric Stretching | Strong | Medium |

| ~1050 | C-O Symmetric Stretching | Medium | Weak |

The N-H stretching bands are typically prominent in the IR spectrum, while the aromatic ring breathing modes are often strong in the Raman spectrum. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 4-Methyl-2-propoxyaniline, the molecular formula is C₁₀H₁₅NO. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₀H₁₅NO

Calculated Monoisotopic Mass: 165.11536 u

Expected HRMS (ESI+) Result for [C₁₀H₁₆NO]⁺: m/z 166.12319

The experimental measurement of the m/z value to within a very small tolerance (typically < 5 ppm) of the calculated value provides unequivocal confirmation of the compound's molecular formula. acs.orgnih.govelifesciences.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.

The chromophore in 4-Methyl-2-propoxyaniline is the substituted benzene (B151609) ring. Compared to unsubstituted benzene, which has absorption bands around 204 nm and 256 nm, the presence of powerful electron-donating auxochromes—the amino (-NH₂) and propoxy (-OC₃H₇) groups—is expected to cause a significant bathochromic (red) shift in the absorption maxima (λ_max). This shift is due to the donation of lone-pair electrons into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum would likely show strong π → π* transition bands at wavelengths significantly longer than 256 nm. rsc.orgresearchgate.net Studies on the closely related 4-methyl-2-nitroaniline (B134579) show a λ_max around 410 nm, though the nitro group is a strong electron-withdrawing group and has a much more pronounced effect than the propoxy group. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of 4-Methyl-2-propoxyaniline and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. While a crystal structure for 4-Methyl-2-propoxyaniline itself is not publicly documented, analysis of its derivatives provides significant insight into its likely structural characteristics.

Studies on derivatives of related anilines often reveal a monoclinic crystal system. nih.gov An X-ray diffraction study would provide exact atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. Key structural features would include the planarity of the benzene ring and the geometry of the propoxy and amine substituents.

Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint that is unique to a specific compound. As detailed in section 4.2, both IR and Raman spectroscopy are utilized to probe the vibrational modes of a molecule. The combination of these techniques provides a more complete picture of the vibrational framework.

Modern analysis often supplements experimental spectra with theoretical calculations. Density Functional Theory (DFT) is a computational method used to predict the vibrational frequencies of a molecule. acs.orgnepjol.info These theoretical calculations help in the detailed assignment of each experimental band to a specific atomic motion (e.g., stretching, bending, wagging). This is often achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal vibrational mode. nepjol.info Such a combined experimental and theoretical approach provides the highest level of confidence in the vibrational assignment for a molecule like 4-Methyl-2-propoxyaniline.

Computational and Theoretical Chemistry of 4 Methyl 2 Propoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aniline (B41778) derivatives, DFT calculations, often employing basis sets like 6-311++G**, are utilized to optimize molecular geometry and compute a wide range of molecular descriptors. nih.gov These calculations are fundamental to understanding the electronic properties that govern the reactivity and interaction of these molecules.

Studies on analogous compounds provide insights into the electronic characteristics of 4-Methyl-2-propoxyaniline. For instance, in similar aniline derivatives, the highest occupied molecular orbital (HOMO) is often localized on the aniline ring, while the lowest unoccupied molecular orbital (LUMO) can be situated on other parts of the molecule, influencing charge-transfer interactions. The energy gap between HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity and stability of the molecule.

Electrostatic potential maps, derived from quantum chemical calculations, reveal the distribution of charge within the molecule. In related structures, electron-donating groups like the propoxy group can increase the electron density on the aromatic ring, influencing its reactivity towards electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For flexible molecules like 4-Methyl-2-propoxyaniline, which possesses a rotatable propoxy group, MD simulations can elucidate the preferred conformations and the energy barriers between them.

In the context of drug design and materials science, understanding how these molecules interact with their environment is crucial. MD simulations can model the interactions of 4-Methyl-2-propoxyaniline with solvent molecules or biological targets. For example, simulations can reveal how the propoxy group, by enhancing lipophilicity, affects the molecule's interaction with nonpolar environments. Furthermore, the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is vital for predicting how these molecules will behave in condensed phases or within a crystal lattice.

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of 4-Methyl-2-propoxyaniline. These predictions are valuable for assigning the signals in experimental NMR spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. stfc.ac.uknih.govdiva-portal.org These simulations help in assigning the various vibrational modes, such as the stretching and bending of C-H, N-H, C-O, and C-N bonds, and the characteristic vibrations of the aromatic ring. stfc.ac.uknih.govdiva-portal.org Machine learning models are also being developed to predict IR spectra from molecular structures. nih.govchemrxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. cdnsciencepub.com For aniline derivatives, these calculations can help in understanding the influence of substituents on the absorption wavelengths (λ_max).

A summary of computationally predictable spectroscopic data for a related compound, 5-Nitro-2-propoxyaniline, is presented below, which can serve as a reference for 4-Methyl-2-propoxyaniline.

| Spectroscopic Data | Predicted/Observed Value |

| UV-Vis λmax | Exhibits characteristic absorption bands due to the nitro group's electron-withdrawing nature. |

| IR Spectroscopy | Shows characteristic peaks for N-H, C-H, C=C (aromatic), N-O (nitro), and C-O (ether) stretching and bending vibrations. |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine proton, and the protons of the propoxy group. |

| ¹³C NMR | Signals for the carbon atoms of the benzene (B151609) ring and the propoxy group. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates. nih.gov

For reactions involving 4-Methyl-2-propoxyaniline, such as electrophilic aromatic substitution, computational modeling can predict the regioselectivity of the reaction. cdnsciencepub.com For instance, it can determine whether an incoming electrophile will preferentially attack the ortho, meta, or para position relative to the existing substituents. The activation energies calculated for different pathways can explain the observed product distribution. nih.gov This type of analysis is invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for 4-Methyl-2-propoxyaniline Analogs

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netacs.org For aniline derivatives, QSPR models have been developed to predict properties like lipophilicity (logP) and viscosity. nih.govresearchgate.net

These models typically use a set of molecular descriptors calculated from the optimized molecular structures. nih.govresearchgate.net Genetic algorithms are often employed to select the most relevant descriptors. nih.gov The resulting QSPR equations can then be used to predict the properties of new, unsynthesized analogs of 4-Methyl-2-propoxyaniline, which is a cost-effective way to screen compounds for desired properties. nih.govacs.org

A study on aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient, electrophilicity, and van der Waals volume as being significant for modeling lipophilicity. nih.gov

Theoretical Studies on Aromaticity and Substituent Effects

The aromaticity of the benzene ring in 4-Methyl-2-propoxyaniline is influenced by its substituents. Theoretical methods can quantify this aromaticity and the electronic effects of the methyl, propoxy, and amino groups.

Substituent effects are a key aspect of the chemistry of benzene derivatives. researchgate.netrsc.org The amino group is a strong activating group, while the methyl group is a weaker activating group. The propoxy group is also an activating, ortho-, para-directing group. Theoretical calculations can provide a detailed picture of how these groups influence the electron density distribution in the aromatic ring and, consequently, its reactivity in various chemical reactions. researchgate.netunpaywall.org Studies on substituted anilines have shown that the nature of the substituent significantly affects the reaction rates and selectivity in electrophilic aromatic substitution reactions. cdnsciencepub.comrsc.org

Synthesis and Functionalization of 4 Methyl 2 Propoxyaniline Derivatives

Design Principles for Novel 4-Methyl-2-propoxyaniline-Based Scaffolds

The design of new molecular scaffolds based on 4-methyl-2-propoxyaniline is guided by principles that aim to create molecules with specific biological or material properties. These principles often involve combining fragments of known bioactive molecules or materials to generate novel structures with enhanced or new functionalities.

Key design principles include:

Fragment-Based Design: This approach involves combining fragments from different sources to create "pseudo-natural products." researchgate.net These scaffolds should ideally possess high stereogenic content, three-dimensional character, and complementary heteroatom content. researchgate.net The goal is to explore new chemical space and identify novel bioactive compounds. researchgate.net

Scaffold Hopping: This involves replacing a core molecular structure with a different one while maintaining similar biological activity. For 4-methyl-2-propoxyaniline derivatives, this could mean replacing the aniline (B41778) core with other heterocyclic systems to explore new interactions with biological targets.

Structure-Activity Relationship (SAR) Guided Design: SAR studies help in understanding how different substituents on the 4-methyl-2-propoxyaniline scaffold affect its activity. For instance, studies on related compounds have shown that the position and nature of substituents on the aromatic ring can significantly influence anti-proliferative activity. rsc.org This information guides the design of more potent and selective analogs.

Physicochemical Property Optimization: Design principles also focus on optimizing properties like solubility, which is crucial for the developability of new compounds. rsc.org Introducing polar groups or modifying existing substituents can improve aqueous solubility. rsc.org

By applying these design principles, researchers can systematically explore the chemical space around the 4-methyl-2-propoxyaniline core to develop novel scaffolds with desired functionalities.

Synthetic Strategies for Diverse Functional Group Introduction on 4-Methyl-2-propoxyaniline

The introduction of diverse functional groups onto the 4-methyl-2-propoxyaniline scaffold is crucial for tuning its chemical and physical properties. Various synthetic strategies are employed to achieve this functionalization. Functional groups are specific arrangements of atoms within a molecule that determine its characteristic chemical reactions. masterorganicchemistry.com

Common functional group transformations include:

Substitution Reactions: One functional group is replaced by another. solubilityofthings.com

Addition Reactions: An electrophile is added to a nucleophile, often converting unsaturated compounds to saturated ones. solubilityofthings.com

Elimination Reactions: Small molecules are removed to form double or triple bonds. solubilityofthings.com

Rearrangement Reactions: The molecular structure is reorganized to create a new isomer. solubilityofthings.com

A general synthetic route to functionalized 4-methyl-2-propoxyaniline derivatives often starts from a substituted nitroarene. For example, 3-methyl-4-nitrophenol (B363926) can be reacted with an alkyl bromide to introduce the propoxy group. nih.govacs.org The nitro group is then reduced to an amine, a key functional group that is basic and can undergo various reactions like acylation and substitution. solubilityofthings.comnih.govacs.org

Table 1: Key Synthetic Reactions for Functionalizing 4-Methyl-2-propoxyaniline

| Reaction Type | Reagents and Conditions | Functional Group Introduced/Modified | Reference |

| Nitration | Concentrated nitric acid and sulfuric acid | Nitro group (-NO₂) | |

| Alkylation | Alkyl halide (e.g., propyl bromide), base (e.g., K₂CO₃) | Alkoxy group (e.g., -OPr) | nih.govacs.org |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., Fe/acetic acid) | Amino group (-NH₂) | nih.govacs.org |

| Acylation | Acylating agent (e.g., acetic anhydride), base | Amide group (-NHCOR) | nih.govacs.org |

| BOC Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine (-NHBoc) | nih.govacs.org |

| Formylation | POCl₃, DMF | Aldehyde group (-CHO) | nih.govacs.org |

| Cyclization | Acid-catalyzed (e.g., TFA) | Heterocyclic rings (e.g., indole) | nih.govacs.org |

The use of protecting groups, such as the Boc group for amines, is a common strategy to temporarily block a reactive site and allow for selective reactions at other positions in the molecule. organic-chemistry.org This "orthogonal" protection strategy is essential for complex multi-step syntheses. organic-chemistry.org

Polymerization Studies of 4-Methyl-2-propoxyaniline and its Analogues

The polymerization of aniline and its derivatives, including 4-methyl-2-propoxyaniline, is a significant area of research due to the resulting conducting polymers' wide range of applications. kpi.ua Polyaniline (PANI) is particularly noteworthy for its excellent environmental and thermal stability, and its electrical properties can be controlled through both oxidation and protonation. kpi.ua

Emulsion polymerization is a versatile method for synthesizing high-quality polyaniline. researchgate.net In this technique, the polymerization of aniline is carried out in a non-polar or weakly polar solvent in the presence of a functionalized protonic acid that acts as both a surfactant and a dopant. kpi.ua This one-step process can yield polyaniline with a higher molecular weight and better solubility in organic solvents compared to traditional methods. kpi.uaresearchgate.net

The process typically involves creating an emulsion of the aniline monomer, a polar solvent (like water), a non-polar solvent, and a functionalized protonic acid such as dodecylbenzenesulfonic acid (DBSA). google.com An oxidant, like ammonium (B1175870) persulfate, is then added to initiate polymerization. google.com The resulting polyaniline-DBSA complex often exhibits a fibrillar morphology with a high degree of crystallinity and orientation, leading to high electrical conductivity. kpi.ua

An inverted emulsion process has also been described, using an oxidizing agent like benzoyl peroxide in a nonpolar solvent with a dopant and an emulsifier. scispace.comcapes.gov.br This method can produce polyaniline with high purity and conductivity. scispace.comcapes.gov.br

Oxidative chemical polymerization is a common method for synthesizing polyaniline. acs.orgtandfonline.com This highly exothermic reaction typically uses an oxidant like ammonium persulfate (APS) in an acidic aqueous medium. acs.org The reaction proceeds through the formation of aniline radical cations, which then polymerize. tandfonline.com

The acidity of the reaction medium plays a crucial role in the structure of the resulting polymer. acs.org In highly acidic solutions, linear polyaniline chains are formed through para-coupling. nih.gov In weakly acidic or alkaline conditions, the polymerization can proceed through ortho- and para-coupling, leading to the formation of oligomers with phenazine-like units. acs.org

The choice of oxidant and its concentration can also influence the properties and morphology of the synthesized polyaniline. tandfonline.comnih.gov Besides APS, other oxidants like hydrogen peroxide, ferric chloride, and ceric nitrate (B79036) have been used. tandfonline.com Microwave-assisted chemical oxidative polymerization has been shown to significantly enhance the yield and electrical conductivity of polyaniline compared to conventional methods. nih.gov

Table 2: Comparison of Oxidative Polymerization Conditions

| Parameter | Condition | Effect on Polyaniline | Reference |

| Acidity | High (e.g., 1 M HCl) | Linear polymer chains, higher conductivity | nih.gov |

| Acidity | Weak (e.g., acetic acid) | Oligomers with phenazine-like units, nanosheet morphology | acs.orgnih.gov |

| Oxidant Concentration | High APS concentration | Increased nucleation sites, formation of nanofibers with short branches | nih.gov |

| Polymerization Method | Microwave-assisted | Higher yields and electrical conductivity | nih.gov |

Electropolymerization is another key method for synthesizing conductive polymers from aniline and its derivatives. This technique involves the electrochemical oxidation of the monomer on an electrode surface in an acidic electrolyte. scispace.com The properties of the resulting polymer film can be controlled by parameters such as monomer concentration, anodic potential, and potential scan rate.

The mechanism of electropolymerization involves the formation of radical cations, which then couple to form the polymer chain. scispace.com The process is often autocatalytic, meaning the polymer itself catalyzes further polymerization. scispace.com Cyclic voltammetry is a common technique used to carry out and monitor the electropolymerization process.

Electropolymerization can be performed in both aqueous and non-aqueous solutions. scispace.comscispace.com The use of non-aqueous solvents can be advantageous for preparing polymer films with specific properties. scispace.com Sequential electropolymerization of aniline followed by an aniline derivative can be used to create modified electrodes with electrochemical activity at neutral pH. conicet.gov.ar

Oxidative Chemical Polymerization

Development of Hybrid Molecular Architectures Incorporating the 4-Methyl-2-propoxyaniline Unit

The integration of the 4-methyl-2-propoxyaniline unit into hybrid molecular architectures is a promising strategy for developing new materials with enhanced properties. These hybrid architectures can combine the properties of the organic aniline-based component with those of an inorganic material or another organic molecule.

One approach is the creation of organic-inorganic hybrid ion exchangers. For instance, polyaniline can be synthesized using zirconium vanadate (B1173111) as both an oxidant and a dopant, resulting in an electrically conductive anion-exchange resin. tandfonline.com This simple synthetic approach yields a hybrid material with good conductivity. tandfonline.com

Another strategy involves creating hybrid structures for applications in medicinal chemistry. For example, the 4-methyl-2-propoxyaniline core can be incorporated into larger molecules designed to interact with specific biological targets. The synthesis of indolyl-pyridinyl-propenones, for instance, involves the use of a 2-methyl-4-propoxyaniline (B3158307) precursor. nih.govacs.org These complex molecules are designed to have specific biological activities, such as inhibiting tubulin polymerization. nih.gov

The design of these hybrid architectures often relies on modifying the aniline derivative substrate before incorporating it into the final structure. nih.gov This allows for the introduction of various substituents at different positions, enabling the fine-tuning of the final molecule's properties. nih.gov

Research Applications in Chemical Synthesis and Advanced Materials

Role of 4-Methyl-2-propoxyaniline as a Key Intermediate in Organic Synthesis

As an organic building block, 4-Methyl-2-propoxyaniline is primarily utilized in multi-step synthetic pathways where its amine functional group can be readily modified to construct larger, more complex molecular architectures. Chemical suppliers categorize the compound and its salts under headings such as "Synthetic Reagents," "Pharmaceutical Intermediates," and "Organic Building Blocks," highlighting its foundational role in chemical production. bldpharm.com

Substituted anilines are historically significant as precursors to a wide array of dyes and pigments, particularly azo dyes. The synthesis typically involves the diazotization of the aniline's amino group, followed by a coupling reaction with an electron-rich partner. Although specific dyes derived from 4-Methyl-2-propoxyaniline are not detailed in the provided research, its classification as a potential intermediate for organic pigments suggests its utility in this field. bldpharm.com The general principle is well-established with closely related compounds; for instance, 5-Nitro-2-propoxyaniline is a known intermediate in the production of dyes for textiles, plastics, and paints. solubilityofthings.com The presence of the amino group on the benzene (B151609) ring is the key feature that enables its conversion into vibrant colorants.

The aniline (B41778) scaffold is a common structural motif in many biologically active compounds, and 4-Methyl-2-propoxyaniline serves as a valuable starting material in medicinal chemistry. bldpharm.com Its structure can be incorporated into larger molecules designed to interact with biological targets. For example, various substituted anilines, including propoxy- and methyl-anilines, are listed as key intermediates in the synthesis of thiadiazole derivatives. googleapis.com These derivatives have been investigated for their potential in treating neurodegenerative diseases, underscoring the importance of aniline-based building blocks in the development of novel therapeutics. googleapis.com The versatility of the aniline group allows for the creation of diverse libraries of compounds for screening and drug discovery. chemicalbook.com

| Intermediate Class | Example from Literature | Therapeutic Target Area | Reference |

|---|---|---|---|

| Propoxyanilines | 2-propoxyaniline (B1271045), 4-propoxyaniline (B1293681) | Neurodegenerative Diseases (α-synucleinopathies) | googleapis.com |

| Methyl-alkoxy-anilines | 2-methyl-4-methoxyaniline | Neurodegenerative Diseases (α-synucleinopathies) | googleapis.com |

| Nitroanilines | N-Ethyl-2-nitro-5-propoxyaniline derivatives | Anticancer Agents |

The synthesis of modern agrochemicals, such as herbicides and pesticides, often relies on substituted aromatic amines. While direct application of 4-Methyl-2-propoxyaniline in a commercial agrochemical is not specified, related structures are known precursors in this industry. For example, 5-Nitro-2-propoxyaniline serves as a starting material for synthesizing certain herbicides and pesticides. The structural elements of 4-Methyl-2-propoxyaniline are consistent with those found in other active agrochemical compounds, suggesting its potential as a building block in the research and development of new agricultural products.

Intermediate in Pharmaceutical Synthesis

Catalytic Applications of 4-Methyl-2-propoxyaniline-Derived Systems

While 4-Methyl-2-propoxyaniline is not a catalyst itself, it can be a precursor for synthesizing ligands or other components of catalytic systems. bldpharm.com The amine group can be functionalized to create multidentate ligands capable of coordinating with metal centers, forming catalysts for various organic transformations. Furthermore, the synthesis of substituted anilines often involves highly efficient catalytic processes. A notable example is the chemoselective reduction of aromatic nitro compounds to their corresponding anilines using magnetically recoverable catalysts, such as Co-Co2B nanocomposites. researchgate.net This method demonstrates the production of compounds like 4-propoxyaniline from a nitro precursor, highlighting the synergy between aniline chemistry and catalysis. researchgate.net

Investigation of 4-Methyl-2-propoxyaniline in Advanced Polymeric Materials Research

The properties of 4-Methyl-2-propoxyaniline make it a candidate for inclusion in the synthesis of advanced polymers. bldpharm.com Aniline and its derivatives can be polymerized to form polyaniline, a well-known conducting polymer. The substituents on the aniline ring, such as the methyl and propoxy groups of 4-Methyl-2-propoxyaniline, can be used to tune the final properties of the polymer, including its solubility, processability, and electronic characteristics. The propoxy group, in particular, can enhance solubility in organic solvents and influence intermolecular interactions like π-π stacking, which is crucial for applications in materials science. Additionally, related phenol (B47542) and aniline derivatives are used as stabilizers or components in photoalignment compositions for liquid crystal displays, indicating a potential role for such structures in optical and electronic devices. google.com

Development of Molecular Probes and Tags from 4-Methyl-2-propoxyaniline Derivatives

A significant area of modern chemical biology is the development of molecular probes to study biological processes. Photoaffinity labeling is a powerful technique that uses photoreactive molecules to identify and map interactions between ligands and their biological receptors. Derivatives of anilines are key precursors for creating these probes. Specifically, propoxyaniline derivatives have been used to synthesize photoreactive probes for studying taste receptors. mdpi.comsemanticscholar.org

The typical strategy involves converting the aniline into a diazirine-containing molecule. mdpi.com The diazirine group is small, stable in the dark, and upon exposure to UV light, it generates a highly reactive carbene that forms a covalent bond with nearby molecules, thus "tagging" the binding site. mdpi.comresearchgate.net Research has focused on creating diazirine-based photoreactive derivatives of sweeteners to elucidate the mechanism of sweet taste receptors. mdpi.comrsc.org Given this precedent, 4-Methyl-2-propoxyaniline represents a viable scaffold for the development of novel photoaffinity probes for various biological targets.

| Probe Type | Precursor Class | Application | Key Feature | Reference |

|---|---|---|---|---|

| Phenyl-Trifluoromethyl-Diazirine | Aniline Derivatives | Photoaffinity Labeling | Formation of a photoreactive diazirine from an aniline skeleton. | mdpi.com |

| Photoreactive Saccharin Derivatives | 2-Propoxyaniline Derivatives | Labeling of Gustatory (Taste) Receptors | Diazirine-based probe designed to mimic sweetener structure. | mdpi.comsemanticscholar.org |

| Aliphatic Diazirines | Ketones (via amination) | General Photoaffinity Labeling | Small photophore size reduces steric hindrance in ligand-protein interactions. | researchgate.net |

Photoaffinity Labeling for Receptor Interaction Studies

Photoaffinity labeling is a powerful biochemical technique used to identify and study the interactions between ligands and their biological receptors. This method involves a photoreactive ligand, known as a photoaffinity probe, which upon irradiation with light of a specific wavelength, forms a highly reactive intermediate that can create a covalent bond with the receptor at or near the binding site. This permanent linkage allows for the identification of the receptor protein and the mapping of its ligand-binding domain.

Commonly used photophores in these probes include aryl azides, benzophenones, and diazirines. mdpi.comnih.gov Among these, diazirine derivatives, particularly trifluoromethylphenyldiazirines, are often favored due to their small size, which minimizes steric hindrance, and their ability to be activated by long-wavelength UV light, which reduces damage to biological tissues. rsc.org Upon photolysis, diazirines generate highly reactive carbenes that can form covalent bonds with a wide range of amino acid residues in the binding pocket of a receptor. mdpi.comrsc.org

The general process of photoaffinity labeling involves several key steps:

Synthesis of a Photoreactive Probe: A photoreactive group (like a diazirine) is chemically incorporated into the structure of a ligand that is known to bind to the target receptor.

Binding to the Receptor: The photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified receptor) to allow it to bind to its target receptor.

Photolysis: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group.

Covalent Cross-linking: The activated probe forms a covalent bond with the receptor.

Analysis: The covalently labeled receptor can then be identified and characterized using various techniques, such as SDS-PAGE, mass spectrometry, and sequencing, to pinpoint the binding site.

While derivatives of 2-propoxyaniline have been synthesized and used as photoaffinity probes to study receptor interactions, particularly in the context of sweet taste receptors, there is currently a lack of specific research data and detailed findings on the application of 4-Methyl-2-propoxyaniline in photoaffinity labeling for receptor interaction studies in the available scientific literature. rsc.orgthieme-connect.comnii.ac.jp

The synthesis of photoreactive derivatives of related compounds, such as 5-nitro-2-propoxyaniline, has been documented, where a diazirine moiety is introduced to serve as the photoreactive group. rsc.orgthieme-connect.com These studies provide a framework for how a similar approach could theoretically be applied to 4-Methyl-2-propoxyaniline. However, without direct experimental evidence, any discussion of its specific use remains speculative.

Table 1: Common Photophores Used in Photoaffinity Labeling

| Photophore | Reactive Intermediate | Activation Wavelength | Key Characteristics |

|---|---|---|---|

| Aryl Azide | Nitrene | 254-300 nm | Longer-lived intermediate, potential for rearrangements. |

| Benzophenone | Triplet Ketone | 350-360 nm | Reacts preferentially with C-H bonds, relatively stable. |

| Diazirine | Carbene | >350 nm | Highly reactive, short-lived intermediate, small size. mdpi.comrsc.org |

Table 2: Theoretical Steps for Developing a 4-Methyl-2-propoxyaniline-based Photoaffinity Probe

| Step | Description |

|---|---|

| 1. Synthesis | Introduction of a photoreactive group (e.g., diazirine) onto the 4-Methyl-2-propoxyaniline scaffold. |

| 2. Binding Assay | Confirmation that the modified compound retains affinity for the target receptor. |

| 3. Photolabeling | Incubation with the receptor followed by UV irradiation to induce covalent cross-linking. |

| 4. Identification | Isolation and analysis of the labeled receptor protein to identify the binding site. |

It is important to note that the successful application of this technique would depend on whether the introduction of a photoreactive group to the 4-Methyl-2-propoxyaniline structure interferes with its binding to the target receptor. Structure-activity relationship (SAR) studies would be essential to guide the design of an effective probe.

Electrochemical Behavior and Advanced Physical Organic Studies of 4 Methyl 2 Propoxyaniline

Electrochemical Synthesis and Functionalization

The electrochemical approach offers a green and efficient pathway for the synthesis and functionalization of aniline (B41778) derivatives. rsc.orgresearchgate.netnih.gov This method avoids the need for harsh chemical oxidants or reductants by utilizing an electric current to drive chemical transformations. rsc.orgresearchgate.net For 4-methyl-2-propoxyaniline, electrochemical methods can be employed for both its polymerization and for the introduction of new functional groups onto the aromatic ring.

Electropolymerization of aniline and its derivatives typically proceeds via the oxidation of the monomer to form a radical cation. researchgate.net Subsequent coupling of these radical cations leads to the formation of a polymer chain. The presence of the electron-donating methyl and propoxy groups on the aniline ring is expected to lower the oxidation potential of 4-methyl-2-propoxyaniline, facilitating its electropolymerization. rsc.org The reaction conditions, such as the solvent, electrolyte, and electrode material, play a crucial role in controlling the structure and properties of the resulting polymer. rasayanjournal.co.in

Furthermore, electrochemical C-H functionalization represents a powerful tool for modifying the structure of 4-methyl-2-propoxyaniline. researchgate.netbohrium.com This technique allows for the direct introduction of various functional groups onto the aromatic ring without the need for pre-functionalized starting materials, offering a more atom-economical and environmentally friendly synthetic route. bohrium.com

Redox Properties and Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of electroactive molecules like 4-methyl-2-propoxyaniline. rasayanjournal.co.in A typical cyclic voltammogram for an aniline derivative reveals information about its oxidation and reduction potentials, the stability of the generated radical species, and the kinetics of the electron transfer process. researchgate.net

For 4-methyl-2-propoxyaniline, the presence of both an electron-donating alkyl group (methyl) and an electron-donating alkoxy group (propoxy) at the ortho and para positions relative to the amino group is expected to significantly influence its redox behavior. These groups increase the electron density on the aromatic ring, making the molecule easier to oxidize compared to unsubstituted aniline. rsc.orgacs.org Therefore, the first oxidation potential of 4-methyl-2-propoxyaniline is anticipated to be lower than that of aniline. The reversibility of the redox process will depend on the stability of the formed radical cation, which can be influenced by the solvent and the scan rate used in the CV experiment.

Table 1: Estimated Redox Potentials of Substituted Anilines

| Compound | First Oxidation Potential (V vs. Ag/AgCl) | Notes |

|---|---|---|

| Aniline | ~0.9 | Reference value. |

| 4-Methylaniline | ~0.8 | The methyl group is electron-donating. |

| 2-Methoxyaniline | ~0.75 | The methoxy (B1213986) group is strongly electron-donating. |

| 4-Methyl-2-propoxyaniline | ~0.65 - 0.70 (Estimated) | Combined electron-donating effects of methyl and propoxy groups are expected to further lower the oxidation potential. |

This table presents estimated values based on general trends observed in the literature for substituted anilines. Actual experimental values may vary.

Conductivity Measurements of Derived Polymeric Structures

Polyaniline is a well-known conducting polymer, and its conductivity can be tuned by introducing substituents onto the aniline ring. rsc.orgresearchgate.net The electrical conductivity of polymers derived from substituted anilines is influenced by both electronic and steric effects of the substituents. rsc.org

Electron-donating groups, such as the methyl and propoxy groups in 4-methyl-2-propoxyaniline, increase the electron density of the polymer backbone, which could potentially enhance conductivity. rsc.org However, the steric bulk of these substituents can hinder the planarity of the polymer chains, leading to a decrease in the effective conjugation length and, consequently, a reduction in conductivity. rsc.orgresearchgate.net The longer propoxy group, in particular, may introduce significant steric hindrance. Therefore, the conductivity of poly(4-methyl-2-propoxyaniline) is expected to be lower than that of unsubstituted polyaniline.

Table 2: Comparative Conductivity of Polyaniline and its Derivatives

| Polymer | Conductivity (S/cm) | Effect of Substituent |

|---|---|---|

| Polyaniline (emeraldine salt) | 1-10 | High conductivity due to extensive conjugation. |

| Poly(o-toluidine) | 10⁻² - 10⁻¹ | Methyl group introduces some steric hindrance. rsc.org |

| Poly(o-anisidine) | 10⁻³ - 10⁻² | Methoxy group has both electronic and steric effects. |

| Poly(4-methyl-2-propoxyaniline) | 10⁻⁴ - 10⁻³ (Estimated) | The bulkier propoxy group is expected to further decrease conductivity due to increased steric hindrance. |

This table provides estimated conductivity ranges based on literature data for similar polyaniline derivatives. The actual conductivity will depend on synthesis conditions and doping levels.

Photoelectrochemical Properties and Applications

The combination of light and electrochemistry can unlock novel reaction pathways and applications for organic molecules. beilstein-journals.org Aniline derivatives have been investigated for their photoelectrochemical properties, particularly in the context of photocatalysis and sensor development. doaj.org

The chromophoric nature of the aniline ring system in 4-methyl-2-propoxyaniline suggests that it may absorb light in the UV-visible region. Upon photoexcitation, the molecule can be promoted to an excited state with altered redox properties, potentially enabling photoinduced electron transfer reactions. This could be harnessed for applications such as the photoelectrochemical degradation of pollutants or the synthesis of fine chemicals. beilstein-journals.org

Furthermore, polymeric films of poly(4-methyl-2-propoxyaniline) could exhibit interesting photoresponsive behavior. The conductivity of the polymer might be modulated by light, opening up possibilities for its use in photodetectors or optoelectronic devices. The specific photoelectrochemical properties will depend on the electronic structure of the monomer and the morphology of the polymer film.

Future Research Trajectories and Emerging Paradigms for 4 Methyl 2 Propoxyaniline

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of 4-Methyl-2-propoxyaniline is an area ripe for such innovations, moving away from hazardous reagents and energy-intensive methods.

Catalytic Hydrogenation: A key green approach to synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatics. nih.govfrontiersin.org This method is considered environmentally benign and is a cornerstone of producing industrial aniline (B41778) intermediates. nih.gov For the synthesis of 4-Methyl-2-propoxyaniline, a precursor such as 1-methyl-3-nitro-4-propoxybenzene would be subjected to hydrogenation. The use of highly dispersed noble metal catalysts, such as palladium (Pd) or platinum (Pt), is common. nih.govnih.gov Research has shown that dual active site catalysts, like Ru-Pd nanoparticles anchored on supports, can significantly enhance the efficiency of hydrogenating nitroaromatics to their corresponding amines under milder conditions. nih.gov A specific synthesis of 2-Methyl-4-propoxyaniline (B3158307) has been documented via the hydrogenation of the nitro-group precursor using a 10% Pd/C catalyst. nih.govacs.org This highlights a well-established green method applicable to such aniline derivatives.

Eco-Friendly Procedures: Beyond catalytic hydrogenation, other green methods are being explored for aniline derivatives. These include catalyst- and additive-free synthesis pathways and the use of eco-friendly solvents like water. chemrxiv.orgacs.org For instance, methods for the electrophilic thiocyanation of anilines have been developed using greener reagents and solvents like ethanol. mdpi.com Such approaches reduce the reliance on hazardous materials and simplify purification processes. While not directly applied to 4-Methyl-2-propoxyaniline yet, these methodologies offer a blueprint for future green synthesis routes.

Biocatalysis: The use of enzymes as biocatalysts in organic synthesis is a burgeoning field of green chemistry. researchgate.net Biocatalytic methods offer high selectivity and operate under mild conditions, often in aqueous environments. While specific biocatalytic routes to 4-Methyl-2-propoxyaniline are not yet established, the synthesis of other complex molecules using enzymes paves the way for future research in this area. nih.gov The development of enzymes capable of regioselective amination or functionalization of aromatic rings could provide a completely sustainable route to this compound.

| Synthesis Approach | Key Features | Potential for 4-Methyl-2-propoxyaniline | Research Findings |

| Catalytic Hydrogenation | Use of catalysts (e.g., Pd/C, Ru-Pd) to reduce nitroaromatics. nih.govnih.gov | High. A documented route for a similar isomer exists. nih.govacs.org | Efficient, high yield, and an environmentally benign strategy for producing anilines. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Moderate. Offers potential for rapid, solvent-free, or reduced solvent reactions. | Not yet documented for this specific compound, but shown to be effective for other aniline derivatives. |

| Biocatalysis | Use of enzymes to catalyze reactions. | Low to Moderate. Represents a future frontier in sustainable synthesis. | High selectivity and mild reaction conditions, but specific enzymes for this synthesis are yet to be developed. researchgate.netnih.gov |

| Eco-Friendly Reagents/Solvents | Use of non-hazardous reagents and solvents like water or ethanol. acs.orgmdpi.com | High. Can be integrated into existing synthesis pathways to improve their green profile. | Reduces waste and improves the safety of chemical processes. acs.orgmdpi.com |

Machine Learning and AI in Predicting 4-Methyl-2-propoxyaniline Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the discovery and development of new materials and processes. nih.govarxiv.org

Predicting Reactivity and Reaction Performance: ML models can predict the outcome of chemical reactions with remarkable accuracy. For instance, a model has been developed to predict the yield of Pd-catalyzed C-N cross-coupling reactions, using a dataset that included 4-methylaniline as a reactant. nih.gov Such models, which can be based on graph convolutional neural networks (GCNs) or other architectures, learn the complex relationships between the structures of reactants, catalysts, and the resulting reaction yield. nih.govarxiv.org This approach could be adapted to predict the reactivity of 4-Methyl-2-propoxyaniline in various synthetic transformations, optimizing reaction conditions and identifying promising new reactions. Another study demonstrated the use of machine learning to predict general chemical reactivity among a large number of organic materials, successfully reproducing experimental results of side-reactions. researchgate.net

Predicting Physicochemical Properties: AI models are also adept at predicting a wide range of molecular properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the structural features of molecules with their biological or chemical activities. For aniline derivatives, AI can predict properties like toxicity, solubility, and receptor binding affinity. researchgate.net These predictions are invaluable for screening potential applications of 4-Methyl-2-propoxyaniline in areas like materials science or medicinal chemistry without the need for extensive initial experiments. The development of explainable AI (XAI) is also a key area, aiming to make the predictions of these complex models interpretable from a chemical standpoint. nih.gov

| AI/ML Application | Methodology | Relevance to 4-Methyl-2-propoxyaniline | Key Research Insights |